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molecular formula C15H24O2 B1581223 Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 26678-93-3

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No. B1581223
M. Wt: 236.35 g/mol
InChI Key: PBRIXADXGMHVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04400492

Procedure details

In a glass reaction vessel, 206 g (1 mole) of p-tert-octylphenol, 59.0 g (1.57 moles) of 80% paraformaldehyde and 4.5 g of oxalic acid dihydrate were reacted for 12 hours under water reflux (100° C.) to form a reaction intermediate. After performing the reaction for 12 hours, 87% of the formaldehyde used was consumed. The mole ratio of formaldehyde to p-tert-octylphenol (Fa/POP) was 1.37:1. Phenol (70.5 g; 0.75 mole) was added to the reaction intermediate and reacted at 100° C. for 2 hours. The reaction mixture was dehydrated at atmospheric pressure and then at reduced pressure by heating it to a temperature of 165° C. to give a pale yellow transparent p-tert-octylphenol/formaldehyde co-condensate (softening point 98° C.).
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C=O.O.O.C(O)(=O)[C:21](O)=[O:22].C1(O)C=CC=CC=1>>[C:1]([C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3].[CH2:21]=[O:22] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
206 g
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Name
Quantity
59 g
Type
reactant
Smiles
C=O
Name
Quantity
4.5 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Step Two
Name
Quantity
70.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted for 12 hours under water
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to form a reaction intermediate
CUSTOM
Type
CUSTOM
Details
the reaction for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
87% of the formaldehyde used was consumed
CUSTOM
Type
CUSTOM
Details
reacted at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reduced pressure by heating it to a temperature of 165° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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